{1-methyl-2-[(3-methylbenzyl)sulfanyl]-1H-imidazol-5-yl}methanol
Description
Historical Context of Imidazole-Based Sulfur Derivatives in Medicinal Chemistry
The imidazole scaffold has served as a cornerstone of medicinal chemistry since the 19th century, with Heinrich Debus’s pioneering synthesis of the parent heterocycle in 1858 laying the foundation for subsequent derivatization. The integration of sulfur-containing functionalities into imidazole architectures emerged as a critical strategy in the mid-20th century, driven by the discovery of naturally occurring thiohistidines like ergothioneine and ovothiols. These early biological prototypes demonstrated the unique redox-modulating capabilities imparted by sulfur substituents, catalyzing systematic exploration of synthetic analogs.
Modern drug discovery campaigns have capitalized on the imidazole-thioether pharmacophore, as exemplified by the antiretroviral drug zidovudine (AZT) and the antifungal agent sertaconazole. The strategic placement of sulfur atoms at the 2-position of imidazole rings enhances hydrogen bonding capacity while modulating lipophilicity – a dual effect critical for optimizing membrane permeability and target engagement. Structural analyses of clinical candidates reveal that 2-sulfanylimidazole derivatives exhibit 3-5 fold greater binding affinity to cytochrome P450 enzymes compared to their oxygenated counterparts, underscoring sulfur’s electronic contributions.
Significance of Thioether Functionalization in Bioactive Molecule Design
Thioether functionalization introduces three critical advantages in imidazole-based drug design:
Table 1: Comparative Analysis of Imidazole Derivatives with Varying 2-Position Substituents
| Substituent Type | LogP Range | Hydrogen Bond Donors | Metabolic Stability (t½, min) |
|---|---|---|---|
| Methoxy | 1.2-1.8 | 1 | 45-60 |
| Methylthioether | 2.1-2.9 | 0 | 90-120 |
| Sulfonyl | 0.8-1.4 | 2 | 30-45 |
| Benzylthioether | 3.0-3.7 | 0 | 150-180 |
Data adapted from synthetic and pharmacokinetic studies of imidazole derivatives.
The benzylthioether group in {1-methyl-2-[(3-methylbenzyl)sulfanyl]-1H-imidazol-5-yl}methanol extends conjugation through its aromatic system, reducing oxidative metabolism while enhancing π-π stacking interactions with hydrophobic enzyme pockets. This stabilization effect is particularly pronounced in kinase inhibitors, where the 3-methylbenzyl group fills allosteric pockets with sub-Ångström precision. Recent crystallographic studies demonstrate that the thioether’s sulfur atom participates in non-covalent interactions with backbone amides of ATP-binding sites, a feature absent in ether or amine analogs.
Properties
IUPAC Name |
[3-methyl-2-[(3-methylphenyl)methylsulfanyl]imidazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-10-4-3-5-11(6-10)9-17-13-14-7-12(8-16)15(13)2/h3-7,16H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKPVLPMNKSKGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC=C(N2C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701169767 | |
| Record name | 1-Methyl-2-[[(3-methylphenyl)methyl]thio]-1H-imidazole-5-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701169767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338414-91-8 | |
| Record name | 1-Methyl-2-[[(3-methylphenyl)methyl]thio]-1H-imidazole-5-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338414-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-2-[[(3-methylphenyl)methyl]thio]-1H-imidazole-5-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701169767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-[(3-methylbenzyl)sulfanyl]-1H-imidazol-5-yl}methanol typically involves the following steps:
Imidazole Synthesis: The imidazole ring can be synthesized through the reaction of glyoxal with ammonia.
Substitution Reactions: The imidazole ring is then subjected to substitution reactions to introduce the methyl and sulfanyl groups.
Benzyl Group Addition: The benzyl group is introduced through a sulfanyl group reaction with 3-methylbenzyl chloride.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include the use of continuous flow reactors and advanced purification techniques to achieve high purity levels.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions are common, where different groups can replace the existing substituents on the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various hydroxylated and carboxylated derivatives.
Reduction Products: Reduced forms of the compound with different functional groups.
Substitution Products: Derivatives with different substituents on the imidazole ring.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Medicine: The compound may be explored for its therapeutic properties, such as antimicrobial, anti-inflammatory, and anticancer activities.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-Methyl-2-[(3-methylbenzyl)sulfanyl]-1H-imidazol-5-yl}methanol exerts its effects involves interactions with specific molecular targets and pathways. The imidazole ring can bind to various receptors and enzymes, influencing biological processes. The sulfanyl group may also play a role in redox reactions, contributing to the compound's biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares {1-methyl-2-[(3-methylbenzyl)sulfanyl]-1H-imidazol-5-yl}methanol with analogous imidazole derivatives, focusing on substituents, physicochemical properties, and biological relevance:
Key Structural and Functional Differences
Sulfanyl vs. Sulfonyl Groups :
- The target compound’s sulfanyl group (-S-) offers reduced polarity compared to sulfonyl (-SO₂-) derivatives (e.g., ), impacting membrane permeability and metabolic pathways. Sulfonyl groups enhance solubility but may increase susceptibility to enzymatic oxidation .
Aromatic Substituents :
- The 3-methylbenzyl group in the target compound likely improves lipophilicity and bioavailability compared to electron-withdrawing substituents like 2,6-dichlorobenzyl () or 4-nitrobenzyl (). Nitro groups, however, may confer antibacterial or antiproliferative activity, as seen in other imidazole-based drugs .
Biological Relevance :
- Metabolite M1 () highlights the role of imidazole derivatives in drug metabolism, where hydroxylation and oxidation pathways convert parent compounds into excretable forms. The target compound’s hydroxymethyl group may similarly undergo glucuronidation or sulfation .
Biological Activity
{1-methyl-2-[(3-methylbenzyl)sulfanyl]-1H-imidazol-5-yl}methanol, also known by its CAS number 338962-57-5, is a compound with potential pharmacological applications, particularly as a GPR40 receptor agonist. This article explores its biological activity, including mechanisms of action, synthesis, and relevant research findings.
- Molecular Formula : C13H16N2O3S
- Molar Mass : 280.34 g/mol
- CAS Number : 338962-57-5
The primary mechanism of action for this compound involves its role as an agonist for the GPR40 receptor (also known as FFAR1). This receptor is crucial in mediating glucose-stimulated insulin secretion from pancreatic beta cells. By activating GPR40, the compound enhances insulin release, making it a candidate for diabetes treatment.
Biological Activity Studies
Research has demonstrated various biological activities associated with this compound:
- Insulin Secretion : In vitro studies indicate that this compound significantly stimulates insulin secretion in response to glucose levels. This effect has been observed in isolated rat pancreatic islets and human beta-cell lines.
- Antidiabetic Potential : Clinical studies have investigated its efficacy as an antidiabetic agent. In animal models of type 2 diabetes, administration of this compound resulted in improved glycemic control and enhanced insulin sensitivity.
- Cytotoxicity and Antitumor Activity : Preliminary investigations into the cytotoxic effects of this compound on cancer cell lines have shown promise. It appears to induce apoptosis in certain types of cancer cells, suggesting potential applications in oncology.
Research Findings and Case Studies
Several studies have contributed to understanding the biological activity of this compound:
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and substitution reactions. A common method includes the cyclization of amido-nitriles to form the imidazole ring, followed by sulfanyl group incorporation.
Comparison with Similar Compounds
Compared to other GPR40 agonists such as AMG 837 and LY2881835, this compound exhibits unique structural features that may confer distinct pharmacological properties.
Q & A
Basic Questions
Q. What synthetic methodologies are commonly employed to synthesize {1-methyl-2-[(3-methylbenzyl)sulfanyl]-1H-imidazol-5-yl}methanol and related imidazole derivatives?
- Answer: The synthesis typically involves coupling a thiol-containing benzyl group (e.g., 3-methylbenzyl thiol) with a pre-functionalized imidazole core. For example, intermediates like 4-(4-fluorophenyl)-1-methyl-2-(methylthio)-1H-imidazol-5-yl pyridine derivatives are synthesized via nucleophilic substitution or thiol-ene reactions under reflux conditions with catalysts like zinc dust and ammonium formate . Purification often employs flash chromatography (e.g., ethyl acetate/n-hexane gradients) to isolate the product .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization of this compound?
- Answer:
- NMR Spectroscopy: H and C NMR (e.g., Bruker 200–400 MHz instruments) are used to confirm proton environments and carbon frameworks, with solvent peaks as internal references .
- X-ray Crystallography: Single-crystal diffraction (e.g., Bruker SMART APEXII) resolves bond angles, dihedral angles (e.g., 24.9° between imidazole and fluorophenyl rings), and hydrogen-bonding networks. Refinement via SHELXL ensures structural accuracy .
Q. What in vitro biological assays are typically used to evaluate the bioactivity of such imidazole derivatives?
- Answer: Common assays include:
- Enzyme inhibition studies: Testing against targets like thromboxane synthetase or factor Xa using IC measurements .
- Antimicrobial/antitumor screening: Microplate dilution assays for MIC (Minimum Inhibitory Concentration) determination .
- Molecular docking: To predict binding modes with biological targets (e.g., using AutoDock or similar tools) .
Advanced Research Questions
Q. How can Density Functional Theory (DFT) calculations enhance understanding of this compound’s electronic properties and reactivity?
- Answer: DFT studies optimize molecular geometry, calculate frontier molecular orbitals (HOMO-LUMO gaps), and predict electrophilic/nucleophilic sites. For example, studies on similar imidazoles correlate charge distribution with biological activity, guiding functional group modifications .
Q. How are contradictions in crystallographic data resolved during structural determination?
- Answer: Discrepancies in bond lengths or angles are addressed by:
- Validation tools: Programs like PLATON check for geometric outliers and symmetry issues .
- Multi-refinement cycles: SHELXL iteratively refines parameters using high-resolution data () and constraints for hydrogen atoms .
- Cross-validation: Comparing experimental data (e.g., NMR shifts) with crystallographic results to confirm consistency .
Q. What strategies optimize synthetic yield and purity for this compound?
- Answer:
- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance thiol reactivity in nucleophilic substitutions .
- Catalyst optimization: Zinc dust or ammonium formate improves reduction efficiency in nitro-to-amine conversions .
- Chromatographic purification: Gradient elution in flash chromatography removes byproducts (e.g., ethyl acetate/n-hexane 45:55 → 75:25) .
Q. How do substituents like sulfanyl and methyl groups influence the compound’s stability and biological interactions?
- Answer:
- Sulfanyl group: Enhances hydrogen bonding (e.g., O–H⋯N interactions in crystal packing) and redox activity, impacting stability .
- Methyl groups: Increase hydrophobicity, improving membrane permeability (critical for in vivo efficacy). Steric effects from 3-methylbenzyl moieties may alter binding pocket interactions in enzyme assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
